ICBA ICBA ICBA is a C60 derivative that can be synthesized from C60 and indene. It is an acceptor material with shallow lowest occupied molecular orbital(LUMO) which can be used to enhance the performance of polymeric solar cells(PSCs).
The performance of indene-C60 bisadduct (ICBA) as organic solar cell (OSC) has been described in a study. Simple preparation and high solubility inorganic solvents renders ICBA as an efficient substitute to [6,6]-phenyl-C61 butyric acid methyl ester (PCBM).

Brand Name: Vulcanchem
CAS No.: 1207461-57-1
VCID: VC0165558
InChI: InChI=1S/C78H16/c1-2-6-12-11(5-1)15-9-16(12)76-69-53-37-23-25-41-29(37)30-38-24-26-42(30)58-57(41)73-65-49(25)33-31-43-19-21-39-27-28-36-20-22-40(28)56-55(39)71(63(65)47(21)33)77-17-10-18(14-8-4-3-7-13(14)17)78(73,77)74(58)66-50(26)34(48(22)64(66)72(56)77)32-44(20)60(62(46(24)32)70(76)54(38)53)68-52(36)51(35(19)27)67(75(15,68)76)59(43)61(69)45(23)31/h1-8,15-18H,9-10H2
SMILES: C1C2C3=CC=CC=C3C1C45C26C7=C8C9=C1C2=C3C%10=C9C9=C%11C%12=C%10C%10=C%13C%14=C%12C%12=C%15C%16=C(C4=C4C%17=C%16C%16=C%18C%19=C%17C%17=C%20C%21=C%19C%19=C%22C%23=C%21C%21=C(C1=C7C(=C%21%20)C6=C%174)C2=C%23C(=C3%10)C%221C%13(C2CC1C1=CC=CC=C21)C(=C%18%19)C%14=C%15%16)C(=C%12%11)C5=C98
Molecular Formula: C78H16
Molecular Weight: 952.986

ICBA

CAS No.: 1207461-57-1

Cat. No.: VC0165558

Molecular Formula: C78H16

Molecular Weight: 952.986

* For research use only. Not for human or veterinary use.

ICBA - 1207461-57-1

Specification

Description ICBA is a C60 derivative that can be synthesized from C60 and indene. It is an acceptor material with shallow lowest occupied molecular orbital(LUMO) which can be used to enhance the performance of polymeric solar cells(PSCs).
The performance of indene-C60 bisadduct (ICBA) as organic solar cell (OSC) has been described in a study. Simple preparation and high solubility inorganic solvents renders ICBA as an efficient substitute to [6,6]-phenyl-C61 butyric acid methyl ester (PCBM).

CAS No. 1207461-57-1
Molecular Formula C78H16
Molecular Weight 952.986
Standard InChI InChI=1S/C78H16/c1-2-6-12-11(5-1)15-9-16(12)76-69-53-37-23-25-41-29(37)30-38-24-26-42(30)58-57(41)73-65-49(25)33-31-43-19-21-39-27-28-36-20-22-40(28)56-55(39)71(63(65)47(21)33)77-17-10-18(14-8-4-3-7-13(14)17)78(73,77)74(58)66-50(26)34(48(22)64(66)72(56)77)32-44(20)60(62(46(24)32)70(76)54(38)53)68-52(36)51(35(19)27)67(75(15,68)76)59(43)61(69)45(23)31/h1-8,15-18H,9-10H2
Standard InChI Key HQCAMIYWHBVPQE-UHFFFAOYSA-N
SMILES C1C2C3=CC=CC=C3C1C45C26C7=C8C9=C1C2=C3C%10=C9C9=C%11C%12=C%10C%10=C%13C%14=C%12C%12=C%15C%16=C(C4=C4C%17=C%16C%16=C%18C%19=C%17C%17=C%20C%21=C%19C%19=C%22C%23=C%21C%21=C(C1=C7C(=C%21%20)C6=C%174)C2=C%23C(=C3%10)C%221C%13(C2CC1C1=CC=CC=C21)C(=C%18%19)C%14=C%15%16)C(=C%12%11)C5=C98

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